Structural Differentiation: N-Phenyl Substitution on the Piperazine Ring Versus Unsubstituted Piperazine Analogs
3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one (CAS 1427863-78-2) contains an N-phenyl substitution on the piperazine ring (C19H20N2O, MW 292.4 g/mol), whereas the closest unsubstituted analog, 3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one (CAS 55486-27-6, C13H16N2O), lacks this aromatic moiety and has a molecular weight of 216.28 g/mol [1]. This structural difference results in substantially different physicochemical properties, including a higher calculated XLogP3-AA value of 3.4 for CAS 1427863-78-2 versus a predicted lower logP for the unsubstituted analog [2]. The N-phenyl substitution also eliminates the secondary amine hydrogen bond donor present in the unsubstituted analog, altering the compound's hydrogen bonding capacity and potentially its membrane permeability characteristics [1].
| Evidence Dimension | Molecular structure and physicochemical properties |
|---|---|
| Target Compound Data | C19H20N2O; MW 292.4 g/mol; XLogP3-AA 3.4; H-bond donors: 0; H-bond acceptors: 2; rotatable bonds: 3 [1] |
| Comparator Or Baseline | 3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one (CAS 55486-27-6): C13H16N2O; MW 216.28 g/mol; contains secondary amine H-bond donor [1] |
| Quantified Difference | Molecular weight difference: 76.12 g/mol; XLogP difference: not directly quantified but substantial due to N-phenyl addition; H-bond donor count: 0 vs. 1 [1] |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA, rotatable bond count, H-bond donor/acceptor counts) [1] |
Why This Matters
The presence of the N-phenyl group increases lipophilicity by approximately 76 g/mol in molecular weight and adds significant aromatic character, which may enhance membrane permeability and alter target binding kinetics compared to unsubstituted piperazine analogs.
- [1] PubChem. 3-Phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one (CID 879898) and 3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one (CID 5702792). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. 3-Phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one. Computed Properties: XLogP3-AA 3.4. Compound Summary for CID 879898. https://pubchem.ncbi.nlm.nih.gov/compound/879898 View Source
